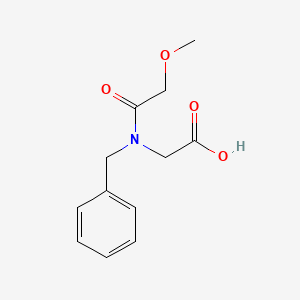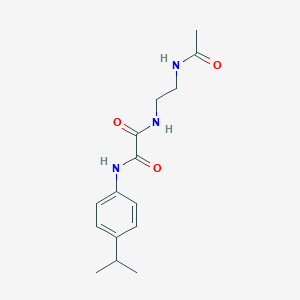![molecular formula C18H19NO4 B6636031 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid, also known as BMBPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMBPA is a derivative of benzoylphenylalanine and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid involves the inhibition of proteasome activity. Proteasomes are responsible for the degradation of proteins in cells, and the inhibition of their activity can lead to the accumulation of misfolded proteins. This accumulation can have various downstream effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of proteasome activity, 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and modulate the immune system. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to reduce the accumulation of misfolded proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid also has potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, there are also limitations to the use of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid in lab experiments. Its complex synthesis method makes it time-consuming and expensive to produce, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research involving 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid. One potential direction is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid's potential applications in the modulation of the immune system. Additionally, further research is needed to fully understand the mechanism of action of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid and its downstream effects on cellular processes.
Synthesemethoden
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid can be synthesized through a multistep process involving the reaction of benzoylphenylalanine with benzylamine and 3-methoxybenzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid. The synthesis of 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid is a complex and time-consuming process, but the resulting compound is highly pure and suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been used in various scientific research studies due to its potential applications in the fields of biochemistry, pharmacology, and toxicology. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of misfolded proteins, which can have various downstream effects on cellular processes. 2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[benzyl-(3-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(18(21)22)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)23-2/h3-11,13H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUPOMRCIGYPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)